(1S,2R)-2-phenylcyclopropane-1-carbonyl chloride

Description

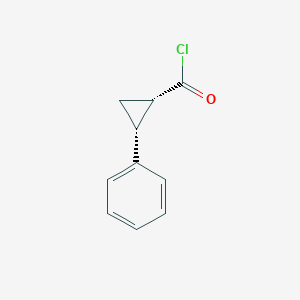

(1S,2R)-2-Phenylcyclopropane-1-carbonyl chloride is a chiral cyclopropane derivative featuring a phenyl substituent at the 2-position and a reactive acyl chloride group at the 1-position. The strained cyclopropane ring and stereochemistry (1S,2R) contribute to its unique reactivity, making it valuable in organic synthesis for acylations or as a precursor to amides and esters.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-phenylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODZBMGDYKEZJG-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1C(=O)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-phenylcyclopropane-1-carbonyl chloride typically involves the cyclopropanation of styrene derivatives followed by chlorination. One common method includes the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then treated with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production of this compound often employs high-throughput screening methods and flow microreactor systems to optimize yield and purity. These methods allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent production of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-phenylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: Oxidation of the phenyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, alcohols), base (e.g., pyridine), solvent (e.g., dichloromethane).

Reduction: Reducing agents (e.g., LiAlH₄), solvent (e.g., ether).

Oxidation: Oxidizing agents (e.g., KMnO₄), solvent (e.g., water).

Major Products Formed

Amides: Formed from substitution with amines.

Esters: Formed from substitution with alcohols.

Alcohols: Formed from reduction reactions.

Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

(1S,2R)-2-phenylcyclopropane-1-carbonyl chloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-phenylcyclopropane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing for the formation of covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The phenyl group can participate in π-π interactions, influencing the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with structurally related molecules from the evidence:

Key Observations:

- Functional Groups: The acyl chloride group in the target compound confers high reactivity toward nucleophiles (e.g., amines, alcohols), unlike the amine hydrochlorides (stable salts) or the alcohol group in cyclohexanol .

- Ring Strain: The cyclopropane ring in all analogs (except cyclohexanol) increases reactivity due to angle strain, whereas the six-membered cyclohexanol ring is less strained and more conformationally flexible .

Reactivity and Stability

- Acyl Chloride vs. Amine Hydrochlorides : The target compound’s acyl chloride group is highly moisture-sensitive, requiring anhydrous conditions, whereas amine hydrochlorides (e.g., ) are more stable in aqueous environments due to ionic character.

- Electrophilicity : The acyl chloride’s electrophilic carbonyl carbon facilitates rapid reactions with nucleophiles, unlike the ammonium salts in cyclopropanamine hydrochlorides, which participate in acid-base or alkylation reactions .

- Hydrolysis : The target compound likely hydrolyzes to carboxylic acid in water, while amine hydrochlorides (e.g., ) remain soluble and stable under physiological conditions.

Biological Activity

(1S,2R)-2-phenylcyclopropane-1-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular interactions, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a cyclopropane ring substituted with a phenyl group and a carbonyl chloride functional group. The stereochemistry of the compound is crucial for its biological interactions, influencing how it engages with various biological targets.

Key Properties:

- Molecular Weight: 182.65 g/mol

- Boiling Point: Approximately 150 °C

- Solubility: Soluble in organic solvents such as dichloromethane and ether.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbonyl chloride group can undergo nucleophilic substitution reactions, which may lead to the formation of more complex structures that exhibit enhanced biological properties. This mechanism allows for modulation of various biochemical pathways, making it a candidate for drug development.

Case Studies

-

Antiviral Activity:

A study examined the potential of this compound as an antiviral agent. In vitro assays demonstrated that the compound exhibited significant inhibition against viral replication in cell cultures, suggesting its potential utility in treating viral infections . -

Enzyme Inhibition:

Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, docking studies revealed that this compound binds effectively to the active site of ACO2 (Arabidopsis thaliana), indicating its potential role as a herbicide or metabolic modulator . -

Receptor Interaction:

The compound has been investigated for its affinity towards opioid receptors. Studies indicated that variations in the stereochemistry of cyclopropane derivatives could lead to differences in receptor binding efficacy and selectivity, influencing pain management therapies .

Comparative Analysis

Q & A

Q. What are the key synthetic routes for preparing (1S,2R)-2-phenylcyclopropane-1-carbonyl chloride, and how can stereochemical purity be ensured?

The synthesis typically involves cyclopropanation of styrene derivatives using diazo compounds (e.g., diazoacetates) with transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring . Subsequent oxidation or halogenation steps introduce the carbonyl chloride group. To ensure stereochemical purity (1S,2R configuration), chiral auxiliaries or enantioselective catalysts (e.g., Ru-based systems) are employed. Reaction progress should be monitored via chiral HPLC or polarimetry, and intermediates characterized by /-NMR to confirm regiochemistry .

Q. How can the stability of this compound be optimized under laboratory storage conditions?

The compound is highly reactive due to the strained cyclopropane ring and acyl chloride group. Storage at –20°C under inert gas (argon) in anhydrous solvents (e.g., dry dichloromethane) minimizes hydrolysis. Stability tests using -NMR (if fluorinated analogs are present) or FTIR (to track carbonyl chloride degradation) are recommended. Contamination by moisture or nucleophiles (e.g., amines) should be avoided, as these trigger decomposition .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : -NMR detects cyclopropane ring protons (δ 1.5–2.5 ppm, split by coupling constants ) and phenyl group signals. -NMR identifies the carbonyl chloride carbon (δ ~170 ppm) and cyclopropane carbons.

- X-ray crystallography : Resolves stereochemistry and confirms the 1S,2R configuration.

- IR : A strong C=O stretch (~1800 cm) confirms the acyl chloride group .

Advanced Research Questions

Q. How do stereochemical discrepancies in cyclopropane derivatives impact reaction outcomes in cross-coupling or nucleophilic substitution reactions?

The 1S,2R configuration influences steric and electronic interactions during reactions. For example, in Suzuki-Miyaura couplings, the phenyl group’s orientation may hinder transmetallation with bulky arylboronic acids, reducing yields. Computational modeling (DFT) can predict steric clashes, while - NOESY NMR validates spatial arrangements. Contradictions in catalytic efficiency between enantiomers (e.g., 1S,2R vs. 1R,2S) often arise from mismatched chirality in catalyst-substrate interactions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution versus [2+1] cyclopropane ring-opening reactions?

- Acyl substitution : The electrophilic carbonyl carbon reacts with nucleophiles (e.g., amines), forming amides. Kinetic studies (stopped-flow UV-Vis) show rapid chloride displacement (rate constants ).

- Ring-opening : Under thermal or photolytic conditions, the cyclopropane ring undergoes strain-driven cleavage. For example, UV irradiation (254 nm) generates diradical intermediates, which recombine with alkenes in [2+1] reactions. Monitoring via EPR spectroscopy confirms radical intermediates .

Q. How can isotopic labeling (e.g., 2H^{2}\text{H}2H, 13C^{13}\text{C}13C) of this compound elucidate its metabolic or synthetic pathways?

Isotopic labeling at the cyclopropane carbons () or phenyl ring () enables tracking in metabolic studies (e.g., antibiotic biosynthesis) or reaction mechanisms. For example, -NMR studies with fluorinated analogs (e.g., 2-(difluoromethyl) derivatives) revealed retention of deuterium labels during enzymatic fluorination in Streptomyces systems, confirming non-oxidative pathways .

Q. What strategies mitigate racemization during derivatization of this compound into amides or esters?

Racemization at the cyclopropane stereocenters occurs under basic or high-temperature conditions. Mitigation strategies include:

- Using low-temperature (–78°C) reactions with non-nucleophilic bases (e.g., DIPEA).

- Employing coupling reagents (e.g., HATU) that avoid prolonged exposure to basic media.

- Validating enantiopurity via chiral GC-MS after derivatization .

Methodological Notes

- Stereochemical Analysis : Compare experimental optical rotation values with literature data for (1S,2R) vs. (1R,2S) enantiomers .

- Safety Protocols : Handle acyl chloride derivatives in fume hoods with acid-resistant gloves; neutralize spills with sodium bicarbonate .

- Data Interpretation : Resolve conflicting NMR coupling constants () using 2D-COSY to distinguish cyclopropane ring protons from aromatic signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.